Sigma Receptor Dual Affinity vs. Classical Ligands
Derivatives of the 2,7-diazaspiro[4.4]nonane scaffold achieve a dual S1R/S2R binding profile that is not recapitulated by classical sigma ligands. Compound AD258 (9d), a 2,7-diazaspiro[4.4]nonane derivative, exhibited KiS1R = 3.5 ± 0.7 nM and KiS2R = 2.6 ± 0.6 nM, yielding a KiS2R/KiS1R selectivity ratio of 0.7—indicating near-equipotent dual binding [1]. In the same assay system, haloperidol displayed KiS1R = 2.6 ± 0.4 nM but KiS2R = 77 ± 18 nM (selectivity ratio ~30), while (+)-pentazocine showed KiS1R = 4.3 ± 0.5 nM and KiS2R = 1465 ± 224 nM (selectivity ratio ~341) [1]. The 2,7-diazaspiro scaffold therefore uniquely enables balanced dual-receptor engagement, whereas classical ligands exhibit pronounced S1R selectivity spanning two orders of magnitude [1].
| Evidence Dimension | Sigma-1 and sigma-2 receptor binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | AD258 (2,7-diazaspiro[4.4]nonane derivative 9d): KiS1R = 3.5 nM, KiS2R = 2.6 nM, KiS2R/KiS1R = 0.7 |
| Comparator Or Baseline | Haloperidol: KiS1R = 2.6 nM, KiS2R = 77 nM, ratio ~30; (+)-Pentazocine: KiS1R = 4.3 nM, KiS2R = 1465 nM, ratio ~341 |
| Quantified Difference | Selectivity ratio for AD258 = 0.7 vs. ~30 (haloperidol) and ~341 (pentazocine); a 43- to 487-fold difference in S2R engagement relative to S1R potency |
| Conditions | Radioligand binding assays in rat liver homogenates using [3H]-(+)-pentazocine (S1R) and [3H]DTG with (+)-pentazocine masking (S2R); nonspecific binding defined with 10 µM unlabeled ligand |
Why This Matters
Procurement of the 2,7-diazaspiro[4.4]nonane scaffold is warranted when the research objective is dual S1R/S2R target engagement; classical sigma ligands cannot achieve this balanced profile, making the scaffold irreplaceable for programs pursuing the therapeutic hypothesis that dual SR modulation yields superior antiallodynic efficacy without motor impairment.
- [1] Dichiara M, Ambrosio FA, Lee SM, et al. Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. J Med Chem. 2023;66(16):11447-11463. doi:10.1021/acs.jmedchem.3c00959. Tables 1 and 2. View Source
